molecular formula C15H14F3N3O B5755089 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine

4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine

Cat. No. B5755089
M. Wt: 309.29 g/mol
InChI Key: WZGQODRSOTVKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine, also known as PPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PPM is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring. The trifluoromethyl group on the pyrimidine ring gives PPM unique properties that make it a useful tool in various scientific studies.

Mechanism of Action

4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine works by binding to the active site of PKC isoforms and preventing their activation. This selective inhibition allows for the study of specific PKC isoforms and their functions in cellular processes.
Biochemical and physiological effects:
4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine has been shown to have minimal effects on cellular viability and proliferation, making it a useful tool in studying specific cellular processes without affecting overall cell health. However, prolonged exposure to high concentrations of 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine may lead to cytotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine in lab experiments is its ability to selectively inhibit certain enzymes and proteins, allowing for the study of specific cellular processes. 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine is also relatively easy to synthesize and has minimal effects on cellular viability and proliferation. However, one limitation is the potential cytotoxicity of prolonged exposure to high concentrations of 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine.

Future Directions

- Further studies on the specific functions of PKC isoforms inhibited by 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine
- Development of new compounds with similar properties to 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine for use in research
- Investigation of the potential applications of 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine in the study of other enzymes and proteins
- Exploration of the potential therapeutic applications of 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine in the treatment of certain diseases.

Synthesis Methods

4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine can be synthesized using a multistep process starting from commercially available starting materials. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with phenylboronic acid in the presence of a palladium catalyst to form 2-phenyl-6-(trifluoromethyl)pyrimidine. The resulting product is then reacted with morpholine in the presence of a base to form 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine.

Scientific Research Applications

4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine has been used in various scientific studies due to its ability to selectively inhibit certain enzymes and proteins. One such application is in the study of protein kinase C (PKC), an enzyme that plays a role in various cellular processes. 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine has been shown to selectively inhibit certain isoforms of PKC, allowing for the study of their specific functions.

properties

IUPAC Name

4-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)12-10-13(21-6-8-22-9-7-21)20-14(19-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGQODRSOTVKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenyl-6-trifluoromethyl-pyrimidin-4-yl)-morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.